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Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the
immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or PSMB8), which is a
chymotrypsin-like subunit of the immunoproteasome.[1][2] This selective inhibition allows for
the targeted disruption of proteasome activity in immune cells and other cells expressing the
immunoproteasome, with minimal effects on the constitutive proteasome found in most other
cell types.[2][3] These characteristics make ONX-0914 a valuable tool for investigating the role
of the immunoproteasome in various cellular processes, including inflammation, autoimmune
diseases, and cancer.[4][5] This document provides detailed application notes and protocols for
the use of ONX-0914 TFA in cell culture experiments.

Mechanism of Action

ONX-0914 acts as a noncompetitive and irreversible inhibitor of the LMP7 subunit of the
immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome
primarily expressed in hematopoietic cells and in other cells upon stimulation with pro-
inflammatory cytokines like interferon-gamma (IFN-y). Its primary function is to generate
peptides for presentation by MHC class | molecules, thereby playing a crucial role in the
immune response.
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By selectively inhibiting LMP7, ONX-0914 disrupts the chymotrypsin-like activity of the
immunoproteasome. This leads to several downstream effects, including:

e Modulation of Cytokine Production: Inhibition of LMP7 by ONX-0914 has been shown to
block the production of pro-inflammatory cytokines such as IL-23, TNF-q, IL-6, and IFN-y in
immune cells.[2][5][6]

« Induction of Apoptosis and Autophagy: In several cancer cell lines, including glioblastoma
and acute lymphoblastic leukemia, ONX-0914 has been demonstrated to inhibit cell
proliferation and induce programmed cell death (apoptosis) and autophagy.[7][8]

 Alteration of Signaling Pathways: ONX-0914 can influence key cellular signaling pathways.
For instance, it has been reported to activate the PI3K/Akt signaling pathway, which is
involved in cell survival and proliferation.[9] Conversely, it can also impair the ERK signaling
pathway, which is crucial for T and B cell activation.[4]

Data Presentation: Working Concentrations and
IC50 Values

The effective working concentration of ONX-0914 TFA varies depending on the cell line, the
duration of treatment, and the specific biological endpoint being investigated. The following
table summarizes reported working concentrations and IC50 values from various studies.
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Experimental Protocols
Cell Viability Assay (MTT Assay)
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This protocol is adapted from the methodology used to assess the effect of ONX-0914 on
glioblastoma cell viability.[7]

Materials:

e ONX-0914 TFA stock solution (e.g., 10 mM in DMSO)

o Complete cell culture medium

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO

e Microplate reader

Procedure:

o Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 puL of complete medium
and incubate overnight.

o Prepare serial dilutions of ONX-0914 TFA in complete medium to achieve the desired final
concentrations (e.g., 0.1, 0.25, 0.5, 1 uM).

e Remove the medium from the wells and add 100 pL of the ONX-0914 dilutions to the
respective wells. Include a vehicle control (DMSO) at the same final concentration as in the
highest ONX-0914 treatment.

 Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

e Add 20 pL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the
formation of formazan crystals.

o Carefully remove the medium containing MTT.

e Add 150 pL of DMSO to each well to dissolve the formazan crystals.
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» Measure the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium lodide
Staining)

This protocol outlines the detection of apoptosis induced by ONX-0914 using Annexin V and
Propidium lodide (PI) staining, followed by flow cytometry analysis.[7]

Materials:
e ONX-0914 TFA stock solution
o 6-well cell culture plates

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
Binding Buffer)

o Phosphate-Buffered Saline (PBS)
o Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

o Treat the cells with the desired concentrations of ONX-0914 TFA (e.g., 1 uM) or vehicle
control for the specified duration (e.g., 24 hours).

o Harvest the cells by trypsinization and collect them by centrifugation.
e Wash the cells twice with ice-cold PBS.
e Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10° cells/mL.

o Transfer 100 pL of the cell suspension (1 x 10° cells) to a flow cytometry tube.
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e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension.
o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the cells by flow cytometry within one hour. Annexin V-positive/Pl-negative cells are
considered early apoptotic, while Annexin V-positive/Pl-positive cells are in late apoptosis or
Necrosis.

Western Blotting

This is a general protocol for analyzing changes in protein expression following ONX-0914
treatment, based on standard western blotting procedures.[12][13]

Materials:

ONX-0914 TFA stock solution

o Cell culture dishes (e.g., 100 mm)

 Ice-cold PBS

e RIPA lysis buffer with protease and phosphatase inhibitors
o Cell scraper

e Microcentrifuge tubes

o BCA Protein Assay Kit

e Laemmli sample buffer (2x)

o SDS-PAGE gels

o Electrophoresis and transfer apparatus

¢ PVDF or nitrocellulose membranes

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://jane-liu.sites.pomona.edu/wp-content/uploads/2012/08/Western-Blot-Protocol-Licor.pdf
https://www.benchchem.com/product/b8176041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8176041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved PARP, GAPDH)
» HRP-conjugated secondary antibodies

o Chemiluminescent substrate (ECL)

e Imaging system

Procedure:

e Seed cells in 100 mm dishes and treat with ONX-0914 TFA as required.

o Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
e Scrape the cells and transfer the lysate to a microcentrifuge tube.

e Incubate on ice for 30 minutes with occasional vortexing.

e Centrifuge at 14,000 rpm for 15 minutes at 4°C.

o Collect the supernatant (protein lysate) and determine the protein concentration using a BCA
assay.

o Normalize protein concentrations for all samples. Mix the lysate with an equal volume of 2x
Laemmli sample buffer and boil at 95°C for 5 minutes.

e Load equal amounts of protein (e.g., 20-30 ug) per lane onto an SDS-PAGE gel and perform
electrophoresis.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.
» Block the membrane with blocking buffer for 1 hour at room temperature.
e Incubate the membrane with the primary antibody overnight at 4°C.

o Wash the membrane three times with TBST.
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 Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
e Wash the membrane three times with TBST.

o Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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